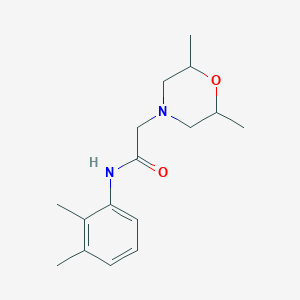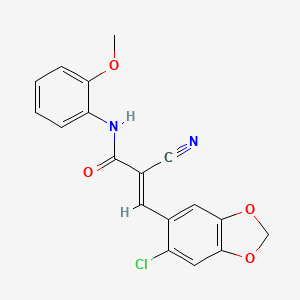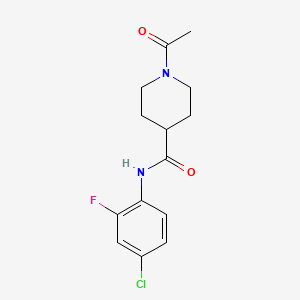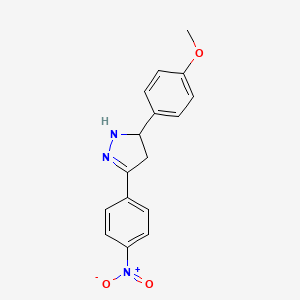
2-(2,6-dimethyl-4-morpholinyl)-N-(2,3-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-4-morpholinyl)-N-(2,3-dimethylphenyl)acetamide, commonly known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research for various purposes. DMMDA-2 has been synthesized by various methods, and it has been found to have a unique mechanism of action.
作用机制
DMMDA-2 has a unique mechanism of action that involves the activation of the 5-HT2A receptor. It acts as a partial agonist at this receptor, which means it activates the receptor but not to the same extent as a full agonist. This activation leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation. DMMDA-2 has also been found to increase cortical activity, which is associated with cognitive processes such as attention and memory.
实验室实验的优点和局限性
One of the advantages of using DMMDA-2 in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the mechanism of action of this receptor. However, one of the limitations of using DMMDA-2 is its partial agonist activity, which means it may not fully activate the receptor in the same way as a full agonist.
未来方向
There are many future directions for research related to DMMDA-2. One possible direction is to study its potential as a treatment for depression and anxiety disorders. Another possible direction is to investigate its effects on other serotonin receptors, as well as its interactions with other neurotransmitter systems. Additionally, more research is needed to fully understand the mechanism of action of DMMDA-2 and its potential applications in scientific research.
In conclusion, DMMDA-2 is a synthetic compound that has been used in scientific research for various purposes. It has a unique mechanism of action that involves the activation of the 5-HT2A receptor and has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are many future directions for research related to DMMDA-2.
合成方法
DMMDA-2 can be synthesized by various methods, including the Leuckart-Wallach reaction and the reductive amination of 2,6-dimethyl-4-nitroaniline. The Leuckart-Wallach reaction involves the reaction of 2,3-dimethylphenylacetone with ammonium formate and formic acid. The reductive amination of 2,6-dimethyl-4-nitroaniline involves the reaction of the nitroaniline with sodium borohydride and acetic acid.
科学研究应用
DMMDA-2 has been used in scientific research for various purposes, including studying the mechanism of action of serotonin receptors. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and psychological processes. DMMDA-2 has also been used in studies related to the treatment of depression and anxiety disorders.
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-6-5-7-15(14(11)4)17-16(19)10-18-8-12(2)20-13(3)9-18/h5-7,12-13H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBIYJEKPSIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)

![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300878.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![3-(2,4-dimethylphenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5300916.png)
![1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5300922.png)


![N-[3-(methylthio)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5300940.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)